![molecular formula C8H3ClF3N3 B15201470 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)
4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 7th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide, leading to the formation of the desired pyridazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions and cost-effective reagents to ensure the economic viability of the process .
化学反応の分析
Types of Reactions: 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
科学的研究の応用
4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications
作用機序
The mechanism of action of 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various physiological effects, depending on the specific target and pathway involved .
類似化合物との比較
Pyridazine: A simpler analog without the chlorine and trifluoromethyl substituents.
Pyridazinone: A derivative with a keto group at the 3rd position.
Pyrimidine and Pyrazine: Other diazine compounds with different nitrogen atom arrangements.
Uniqueness: 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorine and trifluoromethyl groups enhances its reactivity and potential biological activity compared to its simpler analogs .
特性
分子式 |
C8H3ClF3N3 |
|---|---|
分子量 |
233.58 g/mol |
IUPAC名 |
4-chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine |
InChI |
InChI=1S/C8H3ClF3N3/c9-5-3-13-15-7-4(5)1-2-6(14-7)8(10,11)12/h1-3H |
InChIキー |
DHZMLADKCLYLEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C(=CN=N2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


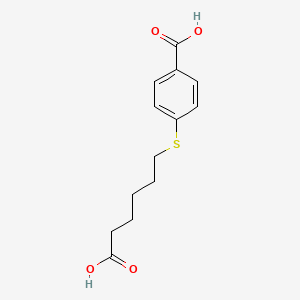

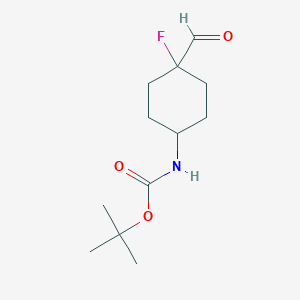
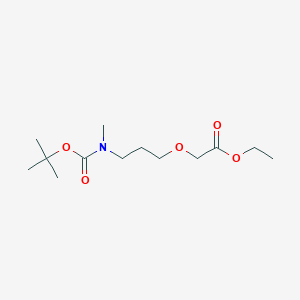

![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15201424.png)
![2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)
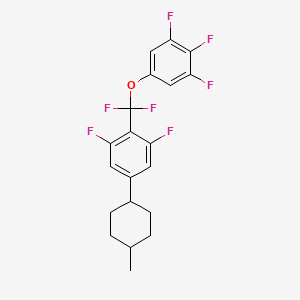
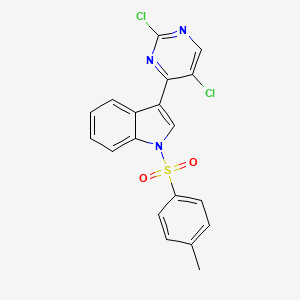

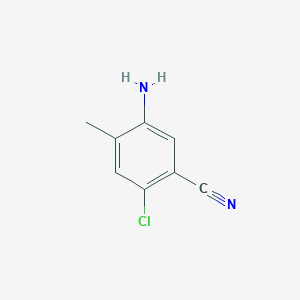
![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)


